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molecular formula C17H23D3ClN3O2S B602680 Naratriptan-d3 Hydrochloride CAS No. 1190021-64-7

Naratriptan-d3 Hydrochloride

Cat. No. B602680
M. Wt: 374.94
InChI Key: AWEZYKMQFAUBTD-MUTAZJQDSA-N
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Patent
US04997841

Procedure details

A solution of the product of Example 1 (50 mg) in hot ethanol (0.5 ml) was added to ethanolic hydrogen chloride [prepared by adding acetyl chloride (33 mg, 0.420 mmol) to ethanol (1 ml) at room temperature] in a stream with stirring at room temperature. A solid crystallised out from the initially clear solution. The suspension was stirred and cooled to 5° over 15 min then filtered under suction. The residue was washed with a little ethanol then dried at 60° in vacuo for 1 h to give the title compound (44 mg) as microcrystals, m.p. 237°-239°.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([CH2:6][CH2:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)(=[O:5])=[O:4].[ClH:24]>C(O)C>[ClH:24].[CH3:1][NH:2][S:3]([CH2:6][CH2:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)(=[O:4])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CNS(=O)(=O)CCC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid crystallised out from the initially clear solution
STIRRING
Type
STIRRING
Details
The suspension was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° over 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
then filtered under suction
WASH
Type
WASH
Details
The residue was washed with a little ethanol
CUSTOM
Type
CUSTOM
Details
then dried at 60° in vacuo for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
Cl.CNS(=O)(=O)CCC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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